molecular formula C10H9FO B2852814 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde CAS No. 1233026-05-5; 372183-93-2

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B2852814
CAS No.: 1233026-05-5; 372183-93-2
M. Wt: 164.179
InChI Key: AYYCJDWIXBZFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO. It is characterized by a cyclopropane ring attached to a 4-fluorophenyl group and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopropanecarboxaldehyde in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoesThe cyclopropane ring can also influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCJDWIXBZFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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